Phosphine, methyldipropyl-
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Overview
Description
Phosphine, methyldipropyl- is an organophosphorus compound with the chemical formula C7H17P. It is a tertiary phosphine, meaning it contains a phosphorus atom bonded to three alkyl groups. This compound is known for its applications in various fields, including catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphine, methyldipropyl- can be synthesized through the reaction of halogenophosphines with organometallic reagents. One common method involves the interaction of Grignard reagents with corresponding chlorophosphines . For example, the reaction of chlorophosphine with propylmagnesium bromide can yield methyldipropylphosphine under controlled conditions.
Industrial Production Methods: Industrial production of tertiary phosphines like methyldipropylphosphine often involves large-scale reactions using similar synthetic routes. The use of Grignard reagents and chlorophosphines is scaled up, and the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Phosphine, methyldipropyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the phosphorus atom acts as a nucleophile.
Complexation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Complexation: Transition metals such as palladium and platinum are often used to form metal-phosphine complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Alkylphosphines.
Complexation: Metal-phosphine complexes.
Scientific Research Applications
Phosphine, methyldipropyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of phosphine, methyldipropyl- involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The phosphorus atom in the compound can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity .
Comparison with Similar Compounds
- Trimethylphosphine
- Triphenylphosphine
- Triethylphosphine
Comparison: Phosphine, methyldipropyl- is unique due to its specific alkyl substituents, which can influence its steric and electronic properties. Compared to trimethylphosphine and triethylphosphine, methyldipropylphosphine has bulkier substituents, which can affect its reactivity and the stability of its metal complexes. Triphenylphosphine, on the other hand, has aromatic substituents, making it significantly different in terms of electronic properties and applications .
Properties
CAS No. |
62158-11-6 |
---|---|
Molecular Formula |
C7H17P |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
methyl(dipropyl)phosphane |
InChI |
InChI=1S/C7H17P/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3 |
InChI Key |
OJIIWFKIAMTMDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(C)CCC |
Origin of Product |
United States |
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